molecular formula C17H15ClN2O2S B11407788 3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11407788
M. Wt: 346.8 g/mol
InChI Key: QSDJIWSGCSHJOV-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by chlorination and subsequent functionalization to introduce the benzoxazole moiety. Common reagents used in these steps include chlorinating agents, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide include other benzothiophene derivatives and benzoxazole-containing molecules. Examples might include:

  • 3-chloro-6-methyl-1-benzothiophene-2-carboxamide
  • N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

3-chloro-6-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H15ClN2O2S/c1-9-6-7-11-13(8-9)23-15(14(11)18)16(21)19-17-10-4-2-3-5-12(10)20-22-17/h6-8H,2-5H2,1H3,(H,19,21)

InChI Key

QSDJIWSGCSHJOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C4CCCCC4=NO3)Cl

Origin of Product

United States

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